(4-Acetylphenyl)urea

Description

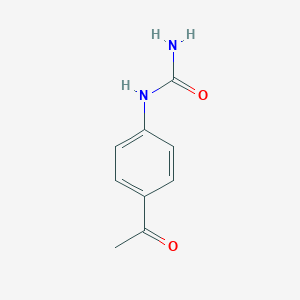

Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFYCZGGZKBMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282702 | |

| Record name | (4-acetylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-02-7 | |

| Record name | 13143-02-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-acetylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ACETYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Acetylphenyl)urea: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

The urea functional group is a cornerstone in modern drug design and medicinal chemistry. Since Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in the history of organic chemistry, urea and its derivatives have become integral to the development of a wide array of therapeutic agents.[1] The unique ability of the urea moiety to form stable, bidentate hydrogen bonds with biological targets, such as enzymes and receptors, makes it a privileged scaffold for modulating drug potency and selectivity.[2] This has led to the successful incorporation of the urea functional group in drugs for a multitude of diseases, including anticancer, antibacterial, anticonvulsive, and anti-HIV therapies.[2] Aryl urea derivatives, in particular, have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumorigenesis.[3][4] This guide focuses on a specific aryl urea derivative, (4-Acetylphenyl)urea, providing a comprehensive overview of its chemical properties, structure, synthesis, and potential applications for researchers in the field of drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

This compound, also known as N-(4-acetylphenyl)urea, is a simple aryl urea derivative that possesses the key structural features for potential biological activity. Its structure consists of a central urea core linked to a phenyl ring bearing an acetyl group at the para position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | [5] |

| CAS Number | 13143-02-7 | [5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XlogP (predicted) | 0.7 |

Part 2: Synthesis of this compound

The synthesis of unsymmetrical aryl ureas can be achieved through several established methods. A common and efficient approach involves the reaction of an aryl isocyanate with an amine. In the case of this compound, the reaction would involve 4-acetylphenyl isocyanate and ammonia.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic routes to this compound.

Experimental Protocol

The following protocol is a general procedure adapted from the synthesis of related aryl ureas and the preparation of the key intermediate, Phenyl N-(4-acetylphenyl)carbamate, as described in the literature.[1]

Step 1: Synthesis of Phenyl N-(4-acetylphenyl)carbamate [1]

-

To a dry 500 mL flask equipped with a nitrogen inlet, a rubber septum, and a magnetic stirring bar, add 4-aminoacetophenone (13.5 g, 100 mmol) and dry tetrahydrofuran (THF) (200 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add pyridine (10.1 mL, 125 mmol) followed by phenyl chloroformate (12.9 mL, 103 mmol).

-

Stir the resulting suspension at 0°C for 5 minutes and then allow it to warm to room temperature and stir for 1 hour.

-

Add ethyl acetate (600 mL) and wash the organic layer successively with 1N HCl (100 mL), water (100 mL), saturated aqueous NaHCO₃ (200 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Phenyl N-(4-acetylphenyl)carbamate.

Self-Validation and Causality: The use of pyridine acts as a base to neutralize the HCl byproduct of the reaction between the amine and phenyl chloroformate, driving the reaction to completion. The workup procedure is designed to remove unreacted starting materials and byproducts, yielding a relatively pure intermediate.

Step 2: Synthesis of this compound (Proposed)

-

Dissolve the crude Phenyl N-(4-acetylphenyl)carbamate from Step 1 in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

To this solution, add a source of ammonia, such as an aqueous solution of ammonia or by bubbling ammonia gas through the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be precipitated by the addition of water.

-

Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Self-Validation and Causality: The carbamate group is a good leaving group, and the nucleophilic attack by ammonia on the carbonyl carbon of the carbamate will lead to the formation of the more stable urea linkage and the release of phenol. DMSO is a polar aprotic solvent that is suitable for this type of reaction.

Part 3: Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below, based on the analysis of related structures.[1][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the urea NH and NH₂ protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.

-

Acetyl Protons: A singlet around δ 2.5 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.

-

Urea Protons: Broad singlets for the NH and NH₂ protons, the chemical shifts of which can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbons: A signal for the urea carbonyl carbon is expected around δ 155-165 ppm. The acetyl carbonyl carbon will appear further downfield, typically above δ 190 ppm.[1]

-

Aromatic Carbons: Signals for the six carbons of the phenyl ring will be observed in the aromatic region (δ 110-150 ppm).

-

Acetyl Methyl Carbon: A signal for the methyl carbon of the acetyl group is expected in the aliphatic region (around δ 26 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the urea group.

-

C=O Stretching: A strong absorption band for the urea carbonyl group around 1650-1680 cm⁻¹. A separate strong absorption for the acetyl carbonyl group is expected at a slightly higher wavenumber.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Part 4: Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported, the broader class of aryl urea derivatives has demonstrated significant potential in various therapeutic areas, providing a strong rationale for its investigation.

Anticancer Activity

Aryl ureas are well-established as potent anticancer agents.[3][4] They often function as inhibitors of various protein kinases that are critical for tumor growth and proliferation, such as receptor tyrosine kinases (RTKs) and Raf kinases.[7][8] The urea moiety is crucial for binding to the hinge region of the kinase domain. The 4-acetylphenyl group could potentially interact with other residues in the active site, influencing the selectivity and potency of the compound. Therefore, this compound serves as a valuable scaffold for the development of novel kinase inhibitors.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of urea derivatives.[5][9] These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms. The structural simplicity of this compound makes it an attractive starting point for the synthesis of a library of derivatives to explore their antimicrobial potential against clinically relevant pathogens.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the proven therapeutic potential of the aryl urea scaffold, makes it a valuable building block for the discovery of new bioactive compounds. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its exploration in anticancer and antimicrobial research. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate its potential as a lead compound in drug discovery programs.

References

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]

-

Baran, Y., & Mentes, A. (2021). Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. Current Drug Discovery Technologies, 18(4), 473-484. [Link]

-

Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 931111. [Link]

-

PubChemLite. This compound. (n.d.). Retrieved from [Link]

- Google Patents. (1999). Practical synthesis of urea derivatives. (U.S.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(11), 3369. [Link]

-

MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

-

Melander, C., et al. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. ChemMedChem. [Link]

-

Arabian Journal of Chemistry. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 10(S2), S1654-S1657. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2013). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 21(10), 716-721. [Link]

-

Bentham Science. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88698, N,N'-Bis(p-acetylphenyl)urea. Retrieved from [Link].

-

SciELO. (2016). New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. Journal of the Brazilian Chemical Society, 27(10), 1886-1896. [Link]

-

The Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

-

Wikipedia. (2024). Urea. Retrieved from [Link]

Sources

- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-acetylphenyl)urea: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-acetylphenyl)urea, a versatile chemical intermediate with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, analytical characterization, and explore the burgeoning field of its derivatives as potent therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering both established knowledge and field-proven insights.

Core Compound Identification and Properties

(4-Acetylphenyl)urea , also known by its IUPAC name N-(4-acetylphenyl)urea , is a key organic compound featuring a urea linkage to an acetyl-substituted phenyl ring.[1][2][3] This structure serves as a valuable scaffold in the synthesis of more complex molecules with diverse biological activities.

| Identifier | Value | Source |

| IUPAC Name | N-(4-acetylphenyl)urea | [1][2] |

| CAS Number | 13143-02-7 | [1] |

| Molecular Formula | C9H10N2O2 | [1][3] |

| Molecular Weight | 178.19 g/mol | [1] |

A variety of synonyms are used in literature and chemical databases to refer to this compound, which are essential to recognize for comprehensive literature searches:

Synthesis and Purification: A Validated Protocol

The synthesis of N-(4-acetylphenyl)urea and its derivatives is a critical step in their evaluation as potential drug candidates. A common and effective method involves the reaction of an appropriately substituted amine with an isocyanate. The following protocol describes a general procedure for the synthesis of N-aryl ureas, which can be adapted for N-(4-acetylphenyl)urea.

Experimental Protocol: Synthesis of N-Aryl Ureas

This protocol is based on established methods for the synthesis of urea derivatives.[5][6]

Objective: To synthesize N-(4-acetylphenyl)urea via the reaction of 4-aminoacetophenone with a suitable urea-forming reagent. A practical approach involves the in-situ generation of the isocyanate from the corresponding amine or the use of a stable precursor like a phenyl carbamate.[6]

Materials:

-

4-Aminoacetophenone

-

Phenyl chloroformate

-

Pyridine

-

Dibutylamine (for derivative synthesis)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Carbamate Formation:

-

In a dry flask under a nitrogen atmosphere, dissolve 4-aminoacetophenone in anhydrous THF.

-

Cool the mixture to 0°C.

-

Slowly add pyridine followed by phenyl chloroformate.

-

Stir the resulting suspension at 0°C for 5 minutes and then allow it to warm to room temperature for 1 hour.

-

This step forms the intermediate, Phenyl N-(4-acetylphenyl)carbamate.[6]

-

-

Urea Formation:

-

Work-up and Purification:

-

Add EtOAc to the reaction mixture and wash successively with 1N HCl, water, saturated NaHCO3, and brine.

-

Dry the organic layer with MgSO4 and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-acetylphenyl)urea derivative.

-

Causality Behind Experimental Choices:

-

The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive phenyl chloroformate and the intermediate isocyanate.

-

Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the carbamate formation to completion.

-

DMSO is an excellent solvent for this reaction as it facilitates the nucleophilic attack of the amine on the carbamate.[6]

-

The aqueous work-up is designed to remove unreacted starting materials, byproducts, and the catalyst.

Workflow Diagram: Synthesis of N-Aryl Urea Derivatives

Caption: A generalized workflow for the synthesis of N-Aryl Urea derivatives.

Analytical Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the acetyl methyl protons, and the NH protons of the urea moiety. The chemical shifts and splitting patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbons of both the acetyl and urea groups, as well as the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C=O stretching of the acetyl group (around 1680 cm⁻¹).[7][8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (178.19 g/mol ). |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[9][10] |

Biological Activity and Therapeutic Potential of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of promising biological activities, making this scaffold highly attractive for drug discovery. The urea functionality is adept at forming hydrogen bonds with biological targets, a key feature in many clinically approved drugs.[11]

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of novel urea derivatives and their evaluation as antimicrobial and antifungal agents.[7][12] These compounds have shown inhibitory activity against various bacterial strains, including multi-drug-resistant ones like Acinetobacter baumannii, and fungal species such as Candida albicans.[7] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Anticancer Activity

Aryl urea derivatives are a well-established class of anticancer agents.[13] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The N-phenyl-N'-(substituted)phenyl urea scaffold is a common feature in many kinase inhibitors.

Other Therapeutic Areas

The versatility of the aryl urea moiety extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:

Signaling Pathway Visualization: A Hypothetical Kinase Inhibition Model

Many aryl urea derivatives function as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where an N-(4-acetylphenyl)urea derivative inhibits a key kinase, thereby blocking downstream signaling that promotes cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway by an N-(4-acetylphenyl)urea derivative.

Conclusion and Future Directions

N-(4-acetylphenyl)urea is a fundamentally important building block in the realm of medicinal chemistry. Its straightforward synthesis and the proven biological activities of its derivatives make it a highly valuable scaffold for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity against specific biological targets, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

-

PubChem. N,N'-Bis(p-acetylphenyl)urea. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Acetylphenyl)-3-(3,5-dimethylphenyl)urea. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Acetylphenyl)-3-(6-methyl-2-pyridinyl)urea. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (4-Ethylphenyl)urea. [Link]

-

PubChem. 1-(4-acetylphenyl)-3-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)urea. National Center for Biotechnology Information. [Link]

-

Khan, K. M., et al. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Scientific Reports, 13(1), 1833. [Link]

-

Thamotharan, S., et al. (2004). N-(4-Acetylphenyl)-N′-[(4-sydnon-3-yl)phenyl]urea dimethylformamide solvate. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1015-o1016. [Link]

- Google Patents.

-

American Chemical Society. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. [Link]

-

Al-Ostoot, F. H., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4993. [Link]

-

PubChemLite. This compound (C9H10N2O2). [Link]

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

-

Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

-

PubChem. 4-Acetylphenyl ether. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. N-(4-bromophenyl)urea. [Link]

-

InChI Key. 1-(4-acetylphenyl)sulfonyl-3-cyclohexyl-urea. [Link]

-

ResearchGate. 4-Acetylphenyl phenyl sulfone. [Link]

-

OneLook. "urea" synonyms. [Link]

-

Ilardi, E. A., & Vitaku, E. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10126–10165. [Link]

-

Akkurt, M., et al. (2018). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 629–632. [Link]

-

ResearchGate. Crystal structure of N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, C22H21NO3. [Link]

-

ResearchGate. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]

-

Růžička, A., et al. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103. [Link]

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

-

ResearchGate. Crystal structure of 1-(2,4-dimethylphenyl)urea. [Link]

-

Human Metabolome Database. (4-Ethoxyphenyl)urea. [Link]

-

Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

-

PLOS One. Colorimetric determination of urea using diacetyl monoxime with strong acids. [Link]

-

SpectraBase. urea, N-methyl-N'-[2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]-. [Link]

Sources

- 1. This compound | 13143-02-7 [amp.chemicalbook.com]

- 2. N-(4-ACETYLPHENYL)UREA [chemicalbook.com]

- 3. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. journals.iucr.org [journals.iucr.org]

- 10. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

(4-Acetylphenyl)urea: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(4-Acetylphenyl)urea, a member of the aryl urea class of organic compounds, represents a significant scaffold in medicinal chemistry and drug development. The unique structural characteristics of the urea moiety, specifically its capacity to act as both a hydrogen bond donor and acceptor, confer upon it the ability to form robust and specific interactions with biological targets. This property has been exploited in the design of numerous therapeutic agents. The presence of the acetylphenyl group further provides a handle for synthetic modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This technical guide provides an in-depth exploration of the core molecular features, synthesis, characterization, and potential therapeutic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This compound is typically a white to off-white crystalline solid with limited solubility in water, a characteristic feature of many aryl ureas. Its solubility is greater in organic solvents such as ethanol and acetone.

| Property | Value | Source |

| CAS Number | 13143-02-7 | N/A |

| Molecular Formula | C₉H₁₀N₂O₂ | N/A |

| Molecular Weight | 178.19 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Limited in water; soluble in ethanol and acetone. | N/A |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-aminoacetophenone with a source of the ureido moiety. A prevalent and efficient method involves the use of an isocyanate. The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of aryl ureas.[1]

Materials:

-

4-Aminoacetophenone

-

Potassium isocyanate (or a suitable isocyanate precursor)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminoacetophenone in a minimal amount of a suitable anhydrous solvent.

-

Addition of Isocyanate: To the stirred solution, add a stoichiometric equivalent of potassium isocyanate.

-

Acidification: Slowly add glacial acetic acid to the reaction mixture. This in situ generates isocyanic acid which then reacts with the amine.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into cold deionized water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho- and meta-protons of the para-substituted phenyl ring.

-

Amine Protons: Two broad singlets corresponding to the N-H protons of the urea moiety. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.

-

Methyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the three protons of the acetyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region, one corresponding to the carbonyl carbon of the urea group (around δ 155 ppm) and another for the acetyl carbonyl carbon (around δ 197 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-145 ppm) corresponding to the inequivalent carbons of the phenyl ring.

-

Methyl Carbon: A signal in the upfield region (around δ 26 ppm) for the methyl carbon of the acetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: A broad band or multiple sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the urea group.[2]

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the carbonyl stretching vibration of the urea moiety. A second C=O stretching band for the acetyl group will also be present in a similar region.[2]

-

C-N Stretching: Absorptions in the 1400-1450 cm⁻¹ region can be attributed to C-N stretching vibrations.[3]

-

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Applications in Drug Development

Aryl urea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[4][5] The this compound core can serve as a versatile starting point for the development of novel therapeutic agents.

Anticancer Activity

Many aryl urea derivatives have demonstrated potent anticancer activity.[5] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. The urea moiety is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. The acetylphenyl group can be synthetically modified to enhance potency and selectivity for specific kinase targets.

Anti-inflammatory and Antimicrobial Activity

Derivatives of aryl ureas have also been investigated for their anti-inflammatory and antimicrobial properties.[4][6] The ability of the urea functional group to mimic peptide bonds allows these compounds to interact with enzymes and receptors involved in inflammatory pathways and microbial pathogenesis.

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the proven therapeutic potential of the aryl urea scaffold make it a valuable building block for the development of novel drugs. This technical guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and characterization, offering a solid foundation for researchers and drug development professionals to explore its potential in their therapeutic programs. The versatility of the this compound core, coupled with the insights provided herein, should facilitate the rational design and synthesis of new and effective therapeutic agents.

References

Sources

Spectroscopic Characterization of (4-Acetylphenyl)urea: A Technical Guide for Drug Development Professionals

Introduction

(4-Acetylphenyl)urea, a molecule incorporating both an acetyl-substituted aromatic ring and a urea functional group, represents a scaffold of significant interest in medicinal chemistry and drug development. The urea moiety is a privileged structural motif, known for its ability to form strong hydrogen bonds and interact with biological targets, while the acetylphenyl group offers sites for further functionalization. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound. The insights provided herein are designed to equip researchers and scientists with the practical knowledge to interpret spectral data, confirm molecular structure, and ensure the integrity of their synthesized compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution by mapping the chemical environment of each proton and carbon atom.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides a quantitative and qualitative picture of the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the urea protons, and the methyl protons of the acetyl group.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Singlet | 1H | Ar-NH -CO |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic H (ortho to NH) |

| ~6.0 - 6.5 | Singlet | 2H | -CO-NH₂ |

| ~2.5 | Singlet | 3H | -CO-CH₃ |

Causality of Experimental Choices: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to form hydrogen bonds helps to solubilize the polar urea compound and, crucially, slows down the exchange of the N-H protons, allowing them to be observed as distinct, often broad, signals in the spectrum. In contrast, using a solvent like D₂O would lead to the rapid exchange of the urea protons with deuterium, causing their signals to disappear.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-12 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Figure 2: Standard workflow for FTIR-ATR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₉H₁₀N₂O₂), the monoisotopic mass is 178.07423 Da. [2] Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+):

| m/z (mass-to-charge) | Ion Species |

| 179.0815 | [M+H]⁺ (Protonated Molecule) |

| 201.0634 | [M+Na]⁺ (Sodium Adduct) |

| 196.1080 | [M+NH₄]⁺ (Ammonium Adduct) |

Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique that is ideal for polar molecules like ureas, as it typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. [3]High-resolution mass spectrometry (HRMS) can determine the mass of an ion with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula. For example, the calculated exact mass for [C₉H₁₁N₂O₂]⁺ is 179.08150, which can be readily distinguished from other ions of the same nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

Mass range: 50-500 m/z.

-

-

Data Analysis: The acquired spectrum is analyzed to identify the m/z of the molecular ion peak and compared with the theoretical exact mass for the expected elemental formula.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. For drug development professionals, a thorough understanding and application of these techniques are indispensable for ensuring the quality, identity, and integrity of candidate molecules, thereby underpinning the reliability and reproducibility of subsequent biological and pharmacological studies.

References

-

The self-complexation of mono-urea-functionalized pillara[4]renes with abnormal urea behaviors. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from

- (4-Ethylphenyl)urea - SIELC Technologies. (2018, May 16). SIELC Technologies.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). (n.d.). Human Metabolome Database.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). (n.d.). Human Metabolome Database.

- N-ACETYL-N'-PHENYLUREA(102-03-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound A1063241 from Aladdin Scientific Corporation. (n.d.). Labcompare.com.

- Interpretation of the mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Advanced Organic Chemistry.

- 1H NMR Relaxation in Urea. (n.d.). eScholarship.org.

- The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Bulletin de l'Academie Polonaise des Sciences.

- 1H NMR spectra in DMS(D) of the condensation product of urea with... (n.d.). ResearchGate.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- Urea - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- This compound (C9H10N2O2). (n.d.). PubChemLite.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Mass spectrum (electron ionization) of Urea. (n.d.). National Institute of Standards and Technology.

- Urea(57-13-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- 13C NMR Chemical Shift Table. (n.d.). University of Wisconsin-Madison.

- N-(4-Methylphenyl)urea. (n.d.). PubChem.

- (4-Ethoxyphenyl)urea. (2012, September 11). Human Metabolome Database.

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI.

Sources

An In-Depth Technical Guide to the Solubility and Stability of (4-Acetylphenyl)urea for Pharmaceutical Development

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of (4-Acetylphenyl)urea. Intended for researchers, formulation scientists, and professionals in drug development, this document moves beyond mere procedural outlines. It delves into the scientific rationale behind each experimental step, empowering the user to not only execute protocols but also to interpret the resulting data with a deep, mechanistic understanding. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data crucial for advancing a compound from discovery to clinical application.

Introduction: The Critical Role of Physicochemical Characterization

This compound, a molecule of interest in medicinal chemistry, possesses structural motifs—a urea linkage and an acetylated phenyl ring—that suggest specific physicochemical behaviors. The urea group, capable of extensive hydrogen bonding, hints at its potential solubility in polar solvents, while the aromatic ring introduces a degree of lipophilicity.[1] A thorough understanding of its solubility and stability is not merely a regulatory checkbox; it is the foundational knowledge upon which successful drug formulation, bioavailability, and ultimate therapeutic efficacy are built.[2] Poor solubility can lead to erratic absorption and suboptimal in vivo performance, while uncharacterized instability can compromise drug safety and shelf-life.[2]

This guide will systematically detail the necessary experimental workflows to comprehensively profile this compound, from fundamental solubility assessments to rigorous forced degradation studies that reveal its inherent liabilities.

Solubility Profiling: Beyond a Single Number

A compound's solubility dictates its dissolution rate and, consequently, its bioavailability. It is critical to differentiate between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility represents the true equilibrium point, where the maximum amount of a compound is dissolved in a solvent.[2] This "gold standard" measurement is vital for preformulation and lead optimization.[2]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[2] This high-throughput method is invaluable for early-stage discovery and screening large numbers of compounds.[2]

Experimental Workflow for Solubility Determination

The following workflow outlines the process for determining both kinetic and thermodynamic solubility.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive measure of equilibrium solubility.[2]

Rationale: By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, we ensure that the system reaches a true thermodynamic equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment.[2]

Protocol:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess should be visually apparent.

-

To each vial, add a defined volume (e.g., 1 mL) of the desired solvent. A recommended starting set includes:

-

Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) and sample the supernatant.

-

Dilute the filtrate/supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.[4][5]

Data Presentation: Solubility Profile of this compound

Quantitative solubility data should be summarized in a clear, tabular format.

| Solvent/Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Phosphate Buffer | 3.0 | 25 | [Insert Experimental Value] |

| Acetate Buffer | 5.0 | 25 | [Insert Experimental Value] |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | [Insert Experimental Value] |

| Borate Buffer | 9.0 | 25 | [Insert Experimental Value] |

| Purified Water | ~7.0 | 25 | [Insert Experimental Value] |

| Ethanol | N/A | 25 | [Insert Experimental Value] |

| Isopropanol | N/A | 25 | [Insert Experimental Value] |

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability evaluation.[6][7] By subjecting this compound to conditions more severe than those expected during storage, we can rapidly identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.[8][9] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of real-world instability without being artifacts of overly harsh conditions.[8]

The Five Pillars of Forced Degradation

A comprehensive forced degradation study must investigate the compound's susceptibility to:

-

Acid Hydrolysis: Cleavage of labile bonds (e.g., amides, esters) in the presence of acid.

-

Base Hydrolysis: Saponification or cleavage of bonds susceptible to alkaline conditions. The urea linkage is of particular interest here.

-

Oxidation: Degradation initiated by oxidizing agents, revealing sensitivity to atmospheric oxygen or peroxide contaminants.

-

Thermal Degradation: Decomposition due to heat, indicating the need for controlled storage temperatures.

-

Photodegradation: Degradation caused by exposure to light, which informs packaging requirements.[7]

Experimental Workflow for Forced Degradation

This workflow provides a systematic approach to stress testing and method development.

Caption: Integrated workflow for forced degradation and stability-indicating method development.

Detailed Protocols for Stress Conditions

General Setup: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water. For each condition, a parallel control sample (unstressed) should be stored under protection from light at 2-8°C.

-

Acid Hydrolysis:

-

Mix equal volumes of the drug stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of NaOH.[8]

-

-

Base Hydrolysis:

-

Mix equal volumes of the drug stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points. The urea moiety may be susceptible to rapid base hydrolysis.

-

Neutralize the sample with an equivalent amount of HCl before analysis.[10]

-

-

Oxidative Degradation:

-

Mix the drug stock solution with a solution of hydrogen peroxide (e.g., 3-30%). The final concentration of H₂O₂ may need to be optimized.[7]

-

Incubate at room temperature, protected from light.

-

Sample at various time points.

-

-

Thermal Degradation:

-

Place the drug solution in a calibrated oven at an elevated temperature (e.g., 60-80°C).

-

For solid-state thermal stress, place the neat powder in the oven.

-

Sample the solution at intervals. For the solid, dissolve a known weight in a suitable solvent for analysis at each time point.

-

-

Photostability:

-

Expose the drug solution and solid powder to a calibrated light source according to ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after the exposure period.

-

Development of a Stability-Indicating Analytical Method

The primary tool for stability analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11] The defining characteristic of such a method is its ability to unequivocally separate the intact parent drug from all process impurities and degradation products.[12]

Method Development Strategy:

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for a molecule like this compound.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.9) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all components.[11]

-

Detection: A photodiode array (PDA) detector is crucial. It not only quantifies the peaks but also provides UV spectra, which are used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants. A detection wavelength should be chosen where this compound has significant absorbance (e.g., 249 nm).[11]

-

Analysis of Stressed Samples: Inject the samples from all forced degradation conditions. The goal is to develop a single chromatographic method where the this compound peak is well-resolved from all other peaks generated under all stress conditions. The resolution between the parent peak and the closest eluting degradant should be greater than 2.[13]

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Duration | % Assay of this compound | % Degradation | No. of Degradants |

| Control | N/A | 48h | ~100% | 0 | 0 |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | [Value] | [Value] | [Value] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8h | [Value] | [Value] | [Value] |

| Oxidation | 3% H₂O₂, RT | 24h | [Value] | [Value] | [Value] |

| Thermal (Solution) | 60°C | 48h | [Value] | [Value] | [Value] |

| Photolytic (Solid) | ICH Q1B | - | [Value] | [Value] | [Value] |

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for the comprehensive characterization of the solubility and stability of this compound. By following these detailed workflows and understanding the causality behind each step, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The protocols for solubility determination will define the biopharmaceutical properties, while the forced degradation studies will illuminate the molecule's intrinsic liabilities, guiding formulation, packaging, and storage strategies to ensure a safe and efficacious final product.

References

- Benchchem. (n.d.). Application Notes and Protocols for Measuring the Solubility of Urea Compounds.

- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.

- Science.gov. (n.d.). stability-indicating hplc method: Topics.

- Amida, A. K. (2008). Preliminary investigations into the behavior of urea - succinic acid co-crystals on scale-up by batch crystallizations. Luleå University of Technology.

- ISPE. (2022). Forced Degradation – A Review.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Semantic Scholar. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing.

- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1.

- ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy....

- PubMed. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients.

- Redalyc. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K.

Sources

- 1. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. redalyc.org [redalyc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. biopharminternational.com [biopharminternational.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. applications.emro.who.int [applications.emro.who.int]

The N-Aryl Urea Scaffold: From Herbicides to Targeted Cancer Therapy

An In-Depth Technical Guide on the Discovery and History of N-Aryl Urea Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Unassuming Power of a Simple Moiety

At the heart of a multi-billion dollar anti-cancer drug and a class of widely used herbicides lies a deceptively simple chemical scaffold: the N-aryl urea. This functional group, characterized by a carbonyl flanked by two nitrogen atoms, with at least one nitrogen attached to an aryl ring, has proven to be a remarkably versatile pharmacophore in medicinal chemistry and agrochemistry. Its ability to form critical hydrogen bonds with biological targets has propelled its journey from an early synthetic curiosity to a cornerstone of modern molecularly targeted therapies.[1][2] This guide will provide a comprehensive overview of the discovery and history of N-aryl urea compounds, delving into their synthesis, mechanism of action, and pivotal role in drug development.

A Historical Trajectory: From Wöhler's Landmark Synthesis to Precision Medicine

The story of N-aryl ureas is intrinsically linked to the very origins of organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors shattered the prevailing theory of vitalism and laid the foundation for modern organic synthesis.[3][4] However, it would be over a century before the unique biological activities of N-aryl substituted ureas were fully appreciated.

The Dawn of Herbicidal Activity:

The first major breakthrough for N-aryl ureas as bioactive compounds came in the post-World War II era with the burgeoning field of chemical herbicides.[5] In 1952, DuPont introduced Monuron, a phenylurea herbicide, for the non-selective control of grasses and herbaceous weeds.[6] This marked a significant advancement in chemical weed management, offering potent and long-lasting effects. The development of other phenylurea herbicides, such as Diuron, followed, solidifying the importance of this chemical class in agriculture.[4][7] These compounds act by inhibiting photosynthesis, a mechanism that underscores the ability of the N-aryl urea scaffold to interact with specific protein targets.[4][8]

The Rise of Kinase Inhibitors:

The transition of N-aryl ureas from crop protection to cancer therapy began in the mid-1990s with the growing understanding of protein kinases as crucial mediators of cellular signaling pathways and attractive targets for drug discovery. Researchers began to explore the potential of bis-aryl ureas as kinase inhibitors.[9] A pivotal moment in this journey was the discovery that heterocyclic ureas, such as N-3-thienyl N'-aryl ureas, could inhibit Raf kinase, a key component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[10]

This line of research culminated in the development of Sorafenib (Nexavar®) , a diaryl urea that was approved by the U.S. Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma.[1] Sorafenib's approval was a landmark achievement, validating the N,N'-diarylurea moiety as a "privileged structure" in the design of kinase inhibitors and sparking a surge in the development of other N-aryl urea-based anti-cancer agents.[9]

Mechanism of Action: The Art of Molecular Recognition

The efficacy of N-aryl urea compounds, particularly as kinase inhibitors, stems from their ability to form specific and stable interactions within the ATP-binding pocket of kinases. The urea linkage serves as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to the kinase "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[11][12][13]

As Type II inhibitors, many N-aryl ureas bind to the inactive "DFG-out" conformation of the kinase.[14] This binding mode is characterized by the following key interactions, exemplified by Sorafenib's binding to the B-RAF kinase:

-

Hinge Binding: One of the N-H groups of the urea forms a hydrogen bond with the backbone carbonyl of a conserved cysteine residue (e.g., Cys532 in B-RAF) in the hinge region.[1]

-

DFG Motif Interaction: The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the backbone N-H of a conserved aspartate residue in the DFG (Asp-Phe-Gly) motif. The other urea N-H group donates a hydrogen bond to the side chain of a conserved glutamate residue in the αC-helix (e.g., Glu501 in B-RAF).[1]

These interactions stabilize the inactive conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent phosphorylation of downstream substrates.

Figure 1: Simplified signaling pathway of the Ras-Raf-MEK-ERK cascade and points of inhibition by N-aryl urea compounds like Sorafenib.

Synthesis of N-Aryl Urea Compounds: A Representative Protocol

The synthesis of N-aryl ureas can be achieved through several methods, with the reaction of an aryl isocyanate with an amine being a common and efficient route.[2] Below is a representative protocol for the synthesis of N,N'-diphenylurea, a foundational compound in this class.

Protocol: Synthesis of N,N'-Diphenylurea from Aniline and Triphosgene

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[15]

Materials:

-

Aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Acetonitrile (anhydrous)

-

Ice-water bath

-

Reaction tube (100 mL) with magnetic stirrer

-

TLC plates and developing chamber

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL reaction tube containing 25 mL of anhydrous acetonitrile, add aniline (0.93 g).

-

Isocyanate Formation: Cool the reaction mixture in an ice-water bath (0-5 °C). While stirring, carefully add triphosgene (1.08 g) to the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction to form the isocyanate intermediate is typically complete within 1 hour.

-

Urea Formation: Once the initial reaction is complete, raise the temperature to 80 °C and continue stirring.

-

Reaction Completion: Monitor the formation of the diphenylurea product by TLC. The reaction is typically complete in approximately 4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by centrifugation.

-

Purification: The collected solid is N,N'-diphenylurea. The product can be further purified by recrystallization from a suitable solvent like ethanol. The melting point of pure N,N'-diphenylurea is 245.0 - 245.2 °C.[15]

Figure 2: Experimental workflow for the synthesis of N,N'-diphenylurea.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of N-aryl urea compounds is highly dependent on the nature and position of substituents on the aryl rings. Extensive SAR studies have been conducted to optimize their potency and selectivity as kinase inhibitors.

| R1 Group (Hinge-Binding Region) | R2 Group (Solvent-Exposed Region) | Linker (X) | Key Observations | Reference(s) |

| Pyridine, Quinoline, Thiophene | Substituted Phenyl (e.g., -Cl, -CF3) | -O-, -S-, -NH- | The nature of the R1 heterocycle significantly influences hinge-binding and overall kinase selectivity. Electron-withdrawing groups on the R2 phenyl ring often enhance activity. The linker atom can modulate the compound's conformation and pharmacokinetic properties. | [16] |

| Imidazole[1,2-a]pyridine | Benzoyl-substituted Phenyl | Direct Bond | Introduction of a benzoyl group on the imidazole[1,2-a]pyridine substituent significantly improves anti-proliferative activity against human melanoma cells. | [16] |

| Quinazoline | Substituted Phenyl | -O- | 6,7-dimethoxy substitution on the quinoline ring showed better activity than the dihydroxy-substituted analog. An oxygen linker was superior to other atoms. | [16] |

| Biphenyl | Tertiary amine-substituted Phenyl | Urea | The introduction of a tertiary amine can improve the hydrophilicity and pharmacokinetic properties of the compounds. | [16] |

Conclusion and Future Perspectives

The journey of N-aryl urea compounds from their fundamental synthesis to their application in life-saving medicines is a testament to the power of medicinal chemistry. The simple yet elegant urea moiety has proven to be a highly effective scaffold for engaging with key biological targets. The success of sorafenib has paved the way for the development of a multitude of other N-aryl urea-based kinase inhibitors, many of which are in various stages of clinical development.

Future research in this area will likely focus on several key aspects:

-

Developing novel N-aryl urea derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.

-

Exploring new therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases, where kinases also play a critical role.

-

Employing computational and structure-based drug design to rationally design the next generation of N-aryl urea inhibitors with enhanced potency and tailored pharmacokinetic properties.

The rich history and proven track record of N-aryl urea compounds ensure that they will remain a central focus of research and development in the pharmaceutical and agrochemical industries for the foreseeable future.

References

-

Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 42(18), 2641-2649. [Link]

-

Ball, S., et al. (2006). The crystal structure of BRAF in complex with an organoruthenium inhibitor reveals a mechanism for inhibition of an active form of BRAF kinase. Journal of Molecular Biology, 360(3), 654-664. [Link]

-

ResearchGate. (n.d.). Crystal structure representation of Sorafenib combined with BRAF kinase. [Link]

-

Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]

- Green Chemistry Science & Technology Research Institute Co Ltd. (2014). Synthesis method for sorafenib. CN103724259A.

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(4). [Link]

-

George, T. L., et al. (2015). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. Journal of Medicinal Chemistry, 58(4), 1846-1861. [Link]

-

Smith, R. A., et al. (2001). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: identification of a second generation lead by a combinatorial chemistry approach. Bioorganic & Medicinal Chemistry Letters, 11(20), 2775-2778. [Link]

-

ResearchGate. (n.d.). The structure of sorafenib (top) and the binding mode (bottom, left)... [Link]

-

Liu, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Anderson, W. P. (2005). Development of herbicides after 1945. In Weed Science: Principles and Applications (pp. 133-162). [Link]

-

ResearchGate. (n.d.). Phenylurea Herbicides. [Link]

-

Li, Y., et al. (2020). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Cancer Biology & Therapy, 21(1), 67-76. [Link]

-

Lee, J. H., et al. (2018). Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. Pharmaceutics, 10(4), 227. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

-

Pesticide Detectives. (n.d.). HERBICIDE Diuron. [Link]

-

Zhang, Y., et al. (2024). Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor. European Journal of Medicinal Chemistry, 283, 117125. [Link]

-

Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]

-

Zhang, J., et al. (2013). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 8(1), 101-110. [Link]

-

Roskoski, R. Jr. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Pharmacological Research, 199, 106995. [Link]

-

van Linden, O. P., et al. (2021). How Ligands Interact with the Kinase Hinge. Journal of Chemical Information and Modeling, 61(10), 4896-4907. [Link]

-

El-Gamal, M. I., et al. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Scientific Reports, 13(1), 16196. [Link]

-

Engel, J., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 56(7), 2897-2906. [Link]

Sources

- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]

- 4. Chloroxuron - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bis-aryl urea derivatives as potent and selective LIM kinase (Limk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Urea Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The urea functionality, a seemingly simple organic motif, holds a position of profound significance in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural properties, particularly its capacity for robust hydrogen bonding, have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the multifaceted roles of the urea moiety in drug design. We will delve into the fundamental principles governing its interactions with biological targets, its prevalence in a wide array of FDA-approved therapeutics, and its strategic application in overcoming contemporary challenges in drug development, such as kinase inhibitor resistance. This document will serve as a technical resource, integrating established knowledge with recent advancements to inform and inspire the next generation of urea-based therapeutics.

The Fundamental Chemistry and Molecular Interactions of the Urea Moiety

The urea group, characterized by a carbonyl flanked by two nitrogen atoms, is far more than a simple linker. Its biological efficacy is rooted in its distinct stereoelectronic properties. The planarity of the urea bond, a consequence of resonance delocalization, provides a rigid and predictable geometry for molecular scaffolding.

The cornerstone of the urea moiety's utility in drug design is its exceptional hydrogen bonding capability.[1][2] The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor.[3][4] This dual donor-acceptor character allows the urea group to form multiple, highly stable hydrogen bonds with protein and receptor targets, a critical factor in achieving high binding affinity and specificity.[1][5] These interactions are pivotal in stabilizing the drug-receptor complex and are directly responsible for the biological activity of many urea-containing drugs.[1] Beyond classical hydrogen bonding, the urea functionality can also participate in other non-covalent interactions, such as π-stacking with aromatic residues in protein binding pockets.[1]

Urea as a Privileged Scaffold and Its Prevalence in Approved Drugs

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The urea moiety has earned this distinction due to its versatile binding capabilities and its presence in a vast number of bioactive compounds.[6][7] A query of the ChEMBL database reveals over 90,000 synthetic compounds containing the urea scaffold, underscoring its widespread exploration in drug discovery.[6][8]